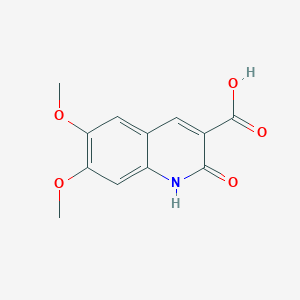

6,7-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid

Übersicht

Beschreibung

6,7-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid is a heterocyclic compound belonging to the quinoline family. This compound is characterized by the presence of two methoxy groups at positions 6 and 7, a keto group at position 2, and a carboxylic acid group at position 3 on the quinoline ring. It has garnered interest due to its potential biological and pharmacological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid typically involves the acylation of commercially available 4,5-dimethoxymethylanthranilate using methyl malonyl chloride in the presence of triethylamine. Alternatively, monoethyl malonate can be used in the presence of N,N’-dicyclohexylcarbodiimide, followed by heterocyclization of the intermediate anilides under base-catalyzed ester condensation .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves the use of scalable synthetic routes that ensure high yield and purity of the final product. The use of efficient catalysts and optimized reaction conditions is crucial for industrial-scale synthesis.

Analyse Chemischer Reaktionen

Halocyclization with Bromine

The compound undergoes bromine-mediated halocyclization to form oxazoloquinoline derivatives. The reaction pathway depends on the stoichiometry of bromine:

Mechanistic Insights :

-

With 1 equivalent of Br₂, electrophilic bromination at the allyl group triggers cyclization, forming a five-membered oxazole ring fused to the quinoline core .

-

Excess bromine leads to further electrophilic aromatic substitution at the methoxy-substituted benzene ring .

Amidation Reactions

The carboxylic acid group reacts readily with primary and secondary amines to form amides, which are often bioactive.

Example Reactions :

Synthetic Procedure :

-

The acid is treated with an amine in methanol under reflux (3–4 h), followed by neutralization and crystallization .

Esterification and Hydrolysis

The carboxylic acid can be esterified or derived from ester precursors:

-

Synthesis of Ethyl Ester :

Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate is synthesized via fusion of 2-aminobenzaldehyde and diethyl malonate in the presence of piperidine (yield: 76%) . -

Hydrolysis to Carboxylic Acid :

The ethyl ester is hydrolyzed using thiourea and K₂CO₃ in ethanol (yield: 63%) .

Key Data :

Condensation with Ethyl 3-Substituted 2-Cyanoacrylates

The acid reacts with ethyl 3-aryl-2-cyanoacrylates (6a–d ) in dimethylformamide (DMF) and triethylamine to form 1-[2-cyano-2-(ethoxycarbonyl)-1-arylvinyl] derivatives (7a–d ):

Application : These intermediates are precursors for pyrazolidinone derivatives via hydrazine cyclization .

Biological Activity Correlations

Derivatives of 6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid demonstrate:

-

Analgesic Activity : Amides show ED₅₀ values comparable to reference drugs (e.g., metamizole) .

-

Anticancer Potential : Tetrahydroisoquinoline analogs inhibit IL-6/JAK2/STAT3 signaling in colorectal cancer models .

Structural Characterization

Key analytical data for the parent compound:

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

DMQCA can be synthesized through several methods, including bromination and amidation processes. Research indicates that the synthesis of derivatives such as 1-allyl-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid alkylamides has shown promising biological activities, particularly analgesic properties .

Table 1: Synthesis Methods for DMQCA Derivatives

| Method | Description | Reference |

|---|---|---|

| Bromination | Involves the addition of bromine to form halogenated derivatives. | |

| Amidation | Reaction with amines to form alkylamides. |

Analgesic Activity

Research has demonstrated that certain derivatives of DMQCA exhibit significant analgesic effects. For instance, the synthesis of 1-allyl derivatives showed high potency in pharmacological screenings . These compounds may serve as potential alternatives to traditional analgesics, addressing issues related to opioid dependence.

Opioid Receptor Antagonism

The enantiomers of DMQCA derivatives have been investigated for their ability to block opioid receptors. Studies indicate that both S- and R-enantiomers possess similar binding capabilities to opioid receptors as their racemic mixtures, suggesting that the asymmetrical carbon does not influence receptor interaction significantly . This finding is critical for developing new treatments for opioid addiction.

Table 2: Biological Activity of DMQCA Derivatives

| Compound Type | Activity Description | Reference |

|---|---|---|

| 1-Allyl Derivatives | High analgesic activity | |

| S/R Enantiomers | Effective opioid receptor antagonists |

Analgesic Efficacy Study

In a study focused on the analgesic properties of DMQCA derivatives, researchers synthesized various alkylamide forms and assessed their pain-relieving effects in animal models. The results indicated that certain compounds exhibited comparable efficacy to established analgesics, making them candidates for further clinical evaluation .

Opioid Receptor Binding Study

A comprehensive investigation into the binding affinities of DMQCA enantiomers revealed that both enantiomers blocked opioid receptors effectively without significant differences from their racemic counterparts. This study underscores the importance of stereochemistry in drug design but also highlights the potential for racemic mixtures in therapeutic applications due to their cost-effectiveness .

Conclusion and Future Directions

The applications of 6,7-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid extend beyond mere chemical synthesis; they encompass significant pharmacological implications that could revolutionize pain management and opioid addiction treatments. Future research should focus on optimizing these compounds' efficacy and safety profiles while exploring novel derivatives that may enhance their therapeutic potential.

Wirkmechanismus

The exact mechanism of action of 6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid is not fully understood. its biological activities are thought to be mediated through interactions with specific molecular targets and pathways. For instance, its antihypoxic activity may involve the modulation of cellular oxygen utilization and protection against oxidative stress .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid: This compound shares a similar quinoline core structure but has a hydroxyl group at position 4 instead of a methoxy group.

1-Allyl-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid: This derivative has an allyl group at position 1 and a hydroxyl group at position 4.

Uniqueness

6,7-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxy groups at positions 6 and 7 enhances its lipophilicity and potential for biological interactions.

Biologische Aktivität

6,7-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (CAS No. 5278-37-5) is a heterocyclic compound belonging to the quinoline family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an analgesic and its interactions with opioid receptors. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis methods, pharmacological properties, and relevant case studies.

The molecular formula of this compound is with a molecular weight of 249.22 g/mol. The compound features a quinoline structure that contributes to its biological activity.

Synthesis

Recent studies have focused on the synthesis of various derivatives of this compound. A notable method involves the synthesis of 1-allyl derivatives which exhibit significant biological activity. The synthesis process typically includes steps such as amidation and halocyclization, leading to compounds with enhanced pharmacological properties .

Analgesic Properties

Research indicates that derivatives of this compound demonstrate high analgesic activity . For instance, a study highlighted the effectiveness of certain alkylamide derivatives in pain relief models, suggesting their potential use in treating pain disorders .

Interaction with Opioid Receptors

Studies have shown that the synthesized hydrochlorides of 1-allyl derivatives can block opioid receptors effectively. Notably, both S- and R-enantiomers of these compounds were found to retain their ability to block these receptors at levels similar to their racemic mixtures. This indicates that the asymmetrical carbon atom does not interact directly with the active site of the receptor, which is crucial for developing new opioid receptor antagonists .

Study on Enantiomers

A detailed investigation into the enantiomers of 1-allyl-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid revealed that their pharmacological activities were comparable to those of the racemate. This finding is significant as it challenges the assumption that enantiomers will always exhibit different biological activities due to stereochemistry .

Pharmacological Screening

Pharmacological screening has identified several compounds derived from this compound with promising analgesic properties. These screenings often utilize animal models to assess pain relief efficacy and receptor binding affinity .

Data Summary

| Compound Name | CAS Number | Molecular Formula | Biological Activity |

|---|---|---|---|

| This compound | 5278-37-5 | C12H11NO5 | Analgesic activity; Opioid receptor antagonist |

Eigenschaften

IUPAC Name |

6,7-dimethoxy-2-oxo-1H-quinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO5/c1-17-9-4-6-3-7(12(15)16)11(14)13-8(6)5-10(9)18-2/h3-5H,1-2H3,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOUXIRZIIJBHEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C=C(C(=O)N2)C(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50627342 | |

| Record name | 6,7-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50627342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5278-37-5 | |

| Record name | 6,7-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50627342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.